Cas no 443355-42-8 (N-(2,5-dimethoxyphenyl)-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide)

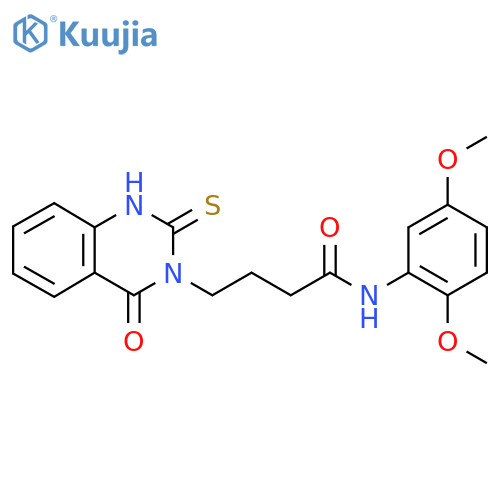

443355-42-8 structure

商品名:N-(2,5-dimethoxyphenyl)-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide

N-(2,5-dimethoxyphenyl)-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide 化学的及び物理的性質

名前と識別子

-

- N-(2,5-dimethoxyphenyl)-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide

- Oprea1_649224

- SR-01000558121

- N-(2,5-dimethoxyphenyl)-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)butanamide

- SR-01000558121-1

- N-(2,5-dimethoxyphenyl)-4-(4-oxo-2-thioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide

- 443355-42-8

- EU-0027815

- F0913-3719

- AKOS024601804

- ZINC02971796

-

- インチ: 1S/C20H21N3O4S/c1-26-13-9-10-17(27-2)16(12-13)21-18(24)8-5-11-23-19(25)14-6-3-4-7-15(14)22-20(23)28/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H,21,24)(H,22,28)

- InChIKey: RBANRYLDRWVRJC-UHFFFAOYSA-N

- ほほえんだ: S=C1NC2C=CC=CC=2C(N1CCCC(NC1C=C(C=CC=1OC)OC)=O)=O

計算された属性

- せいみつぶんしりょう: 399.12527733g/mol

- どういたいしつりょう: 399.12527733g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 28

- 回転可能化学結合数: 7

- 複雑さ: 588

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 112Ų

N-(2,5-dimethoxyphenyl)-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0913-3719-5mg |

N-(2,5-dimethoxyphenyl)-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide |

443355-42-8 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0913-3719-100mg |

N-(2,5-dimethoxyphenyl)-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide |

443355-42-8 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F0913-3719-5μmol |

N-(2,5-dimethoxyphenyl)-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide |

443355-42-8 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0913-3719-3mg |

N-(2,5-dimethoxyphenyl)-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide |

443355-42-8 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0913-3719-25mg |

N-(2,5-dimethoxyphenyl)-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide |

443355-42-8 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F0913-3719-30mg |

N-(2,5-dimethoxyphenyl)-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide |

443355-42-8 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0913-3719-15mg |

N-(2,5-dimethoxyphenyl)-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide |

443355-42-8 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0913-3719-50mg |

N-(2,5-dimethoxyphenyl)-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide |

443355-42-8 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F0913-3719-20mg |

N-(2,5-dimethoxyphenyl)-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide |

443355-42-8 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0913-3719-2μmol |

N-(2,5-dimethoxyphenyl)-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide |

443355-42-8 | 90%+ | 2μl |

$57.0 | 2023-05-17 |

N-(2,5-dimethoxyphenyl)-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide 関連文献

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

443355-42-8 (N-(2,5-dimethoxyphenyl)-4-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide) 関連製品

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 1860790-55-1(4-[1-(Aminomethyl)cyclopropyl]oxan-4-ol)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量